1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as a chlorine atom at the 8th position, a methyl group at the 3rd position, and a phenyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions often involve heating the mixture in a suitable solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a fluorescent sensor for detecting biological molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit similar biological activities.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, and phenyl group at specific positions can enhance its potency and selectivity in various applications.
Properties
CAS No. |
824968-52-7 |
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Molecular Formula |
C17H12ClN3 |
Molecular Weight |
293.7 g/mol |
IUPAC Name |
8-chloro-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12ClN3/c1-10-15-17(21-20-10)14-9-12(18)7-8-13(14)16(19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI Key |
DAYUYWBXUUSVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=CC(=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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